

Application Notes and Protocols for PROTAC PTPN2 Degrader-2

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Compound of Interest

Compound Name: PROTAC PTPN2 degrader-2

Cat. No.: B12383168

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Introduction

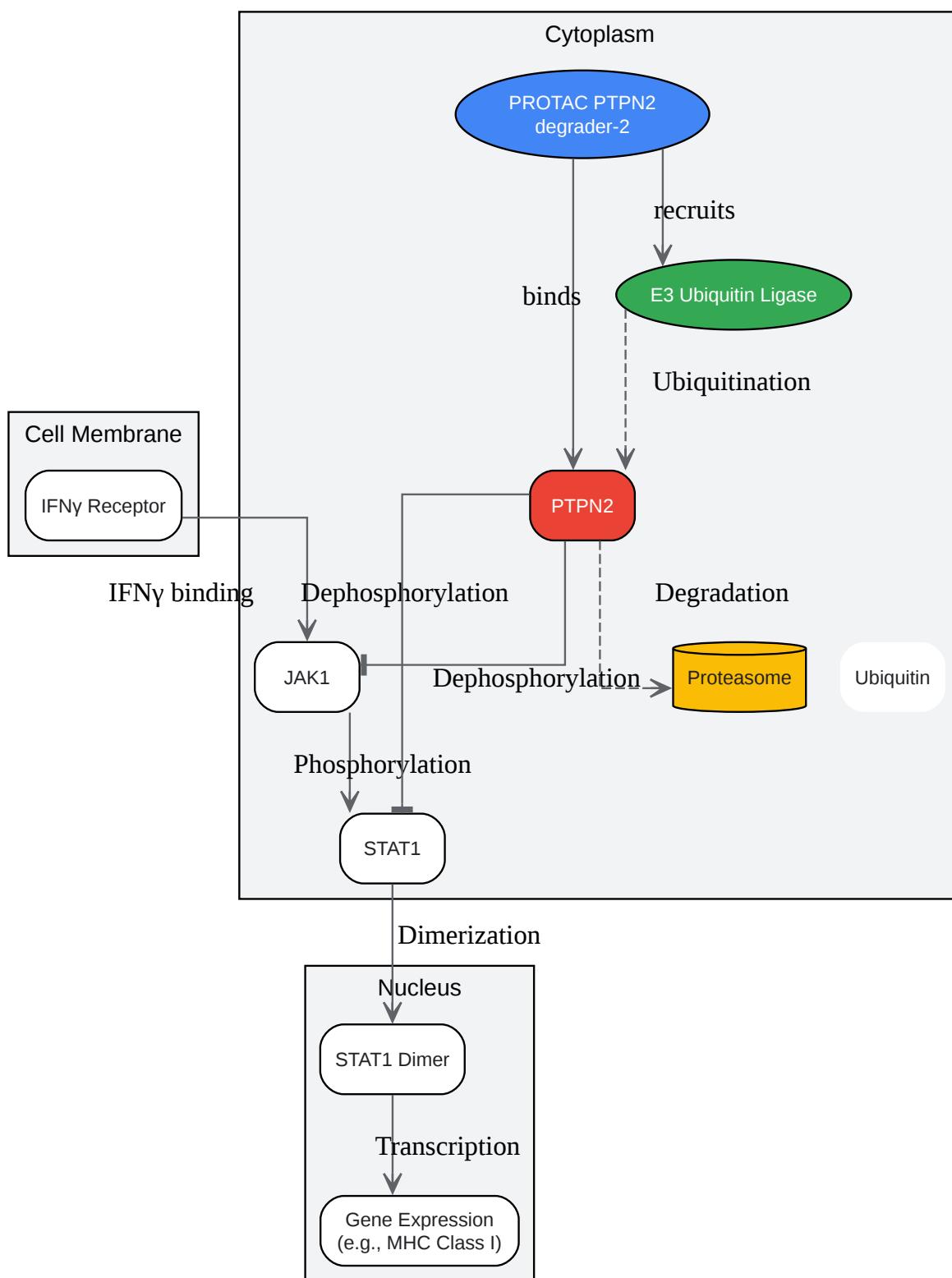
PROTAC PTPN2 degrader-2, also identified as example 187B in patent literature, is a potent and selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2).^{[1][2]} PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of inflammatory signaling pathways, including the JAK-STAT and T-cell receptor (TCR) signaling pathways. By targeting PTPN2 for degradation, this PROTAC (Proteolysis Targeting Chimera) offers a promising tool for researchers in immuno-oncology and metabolic diseases. These application notes provide detailed protocols for the experimental evaluation of **PROTAC PTPN2 degrader-2**.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a ligand that binds to the protein of interest (in this case, PTPN2), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Signaling Pathway and Mechanism of Action

PTPN2 negatively regulates key signaling pathways in immune cells and cancer cells. In the context of cancer immunotherapy, PTPN2 has been shown to suppress anti-tumor immunity by

downregulating interferon-gamma (IFNy) signaling. Degradation of PTPN2 by a PROTAC is expected to enhance IFNy signaling, leading to increased antigen presentation on tumor cells and enhanced T-cell mediated killing.



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Caption: Mechanism of action of **PROTAC PTPN2 degrader-2** in the IFN γ signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PTPN2 degraders. Table 1 provides the available data for **PROTAC PTPN2 degrader-2** (example 187B). Table 2 provides representative data for other published PTPN2 degraders to serve as a reference.

Table 1: Degradation Potency of **PROTAC PTPN2 degrader-2** (example 187B)

Cell Line	DC50	Dmax	Assay Type	Reference
B16F10.4 (murine melanoma)	< 50 nM	< 10%	HiBiT Assay	[3]
293T.109 (human embryonic kidney)	< 50 nM	< 10%	HiBiT Assay	[3]

DC50: Concentration of the PROTAC that results in 50% degradation of the target protein.

Dmax: Maximum percentage of target protein remaining after treatment.

Table 2: Representative Data for Other PTPN2 Degraders

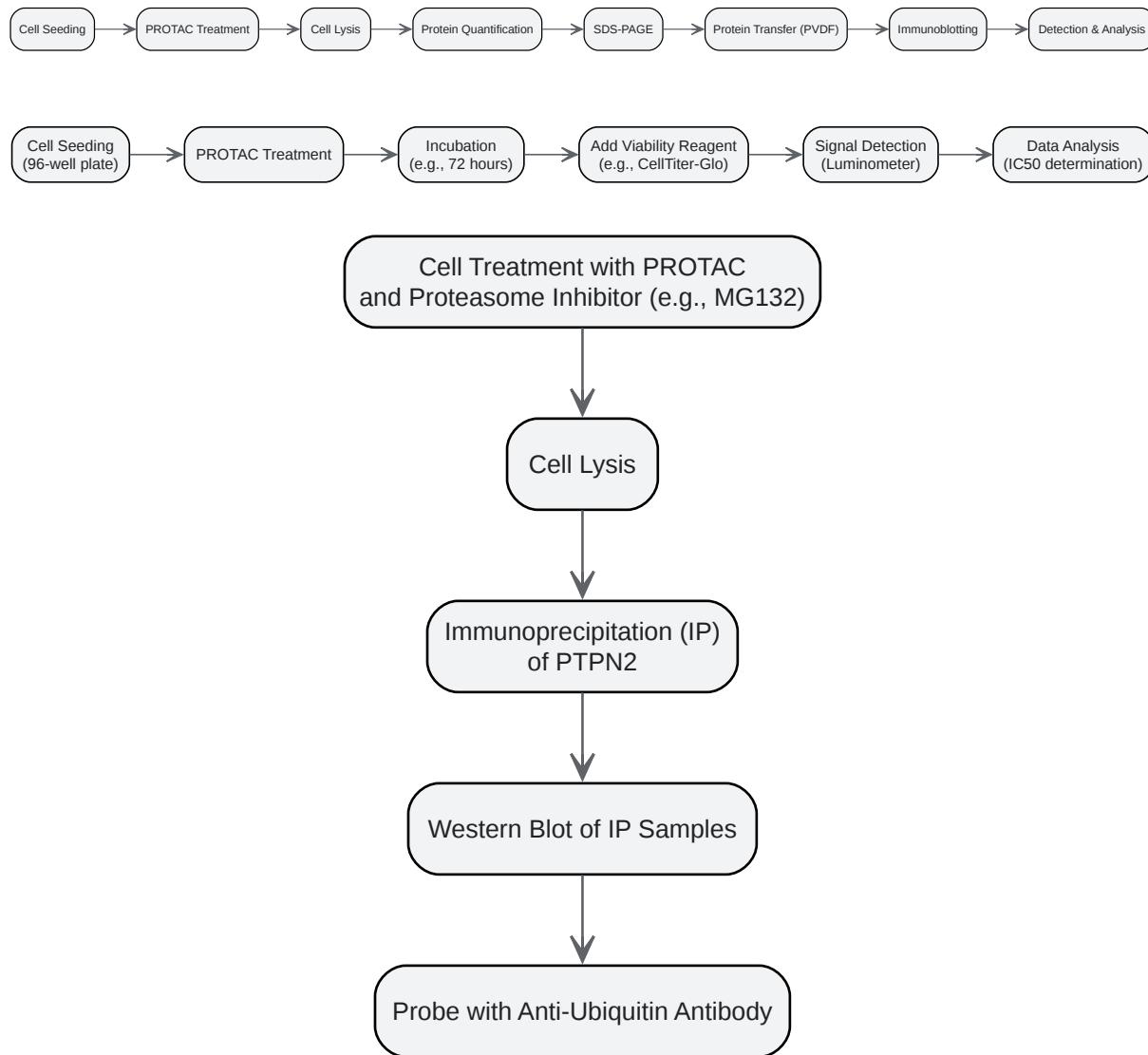
Compound	Target(s)	Cell Line	DC50	Dmax	Reference
TP1L	PTPN2	HEK293	35.8 nM	>90% degradation	
Cmpd-1	PTPN2/PTPN1	B16F10	~10 nM (PTPN2)	>90% degradation	
Cmpd-2	PTPN2/PTPN1	B16F10	~100 nM (PTPN2)	>90% degradation	

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **PROTAC PTPN2 degrader-2**.

Protocol 1: Western Blot for PTPN2 Degradation

This protocol is used to quantify the degradation of PTPN2 protein following treatment with the PROTAC.



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References

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- 2. PROTAC PTPN2 degrader-2 | PTPN2降解剂 | MCE [medchemexpress.cn]
- 3. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
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